ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a furan ring, a benzothiazole ring, and an ethyl ester group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with furan-2-carboxylic acid.
Formation of the Imino Group: The imino group is formed by the reaction of the benzothiazole derivative with an appropriate amine.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens and nitrating agents.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]propanoate: Similar structure but with a propanoate group instead of an acetate group.
Methyl 2-[(2Z)-2-[(furan-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the furan and benzothiazole rings, along with the sulfonamide and ester groups, makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-[2-(furan-2-carbonylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6S2/c1-2-24-14(20)9-19-11-6-5-10(27(17,22)23)8-13(11)26-16(19)18-15(21)12-4-3-7-25-12/h3-8H,2,9H2,1H3,(H2,17,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJZDUMPDANJMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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